1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI)
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Overview
Description
1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI) is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions. One common method is the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method involves the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production of oxadiazole compounds often involves similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, the use of green chemistry principles, such as microwave-assisted synthesis, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole derivatives can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
1,2,5-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: Oxadiazoles are used in the production of high-energy materials, ionic salts, and conducting systems like organic light-emitting diodes (OLEDs).
Agriculture: They are used as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), enhancing their anti-tumor potency . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,5-oxadiazole include:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
1,2,5-Oxadiazole derivatives are unique due to their specific electronic environment and the positions of their substituents. This uniqueness allows them to be utilized in a wide range of applications, from pharmaceuticals to high-energy materials .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-oxido-4-propan-2-yl-3-propyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-7-8(6(2)3)9-12-10(7)11/h6H,4-5H2,1-3H3 |
InChI Key |
MCUBKDQVCUUNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[N+](ON=C1C(C)C)[O-] |
Origin of Product |
United States |
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